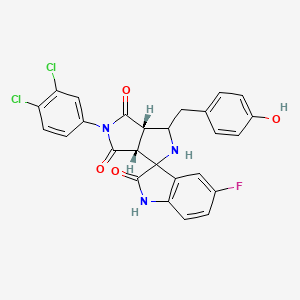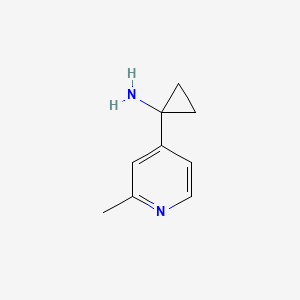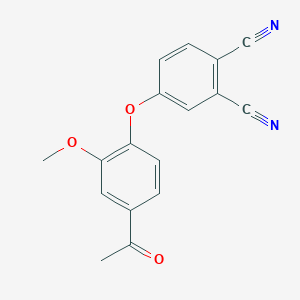
4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C17H12N2O3. It is characterized by the presence of a phthalonitrile unit and a methoxyacetophenone group, which are not coplanar, forming a dihedral angle of 81.1°
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenols or quinones.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of catalysts like iron or aluminum chloride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and could be explored for pharmaceutical applications.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is not well-studied. its chemical structure suggests that it may interact with biological targets through electrophilic aromatic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or DNA . Further research is needed to elucidate its specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarbonitrile:
4-Phenyl-3-buten-2-one:
Uniqueness
4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is unique due to the combination of the methoxyacetophenone and phthalonitrile units, which confer distinct chemical properties and potential reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
920299-53-2 |
|---|---|
Molekularformel |
C17H12N2O3 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
4-(4-acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H12N2O3/c1-11(20)12-4-6-16(17(8-12)21-2)22-15-5-3-13(9-18)14(7-15)10-19/h3-8H,1-2H3 |
InChI-Schlüssel |
MHUHYLXRJWNNGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



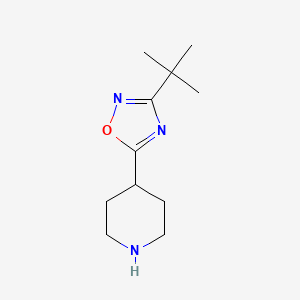
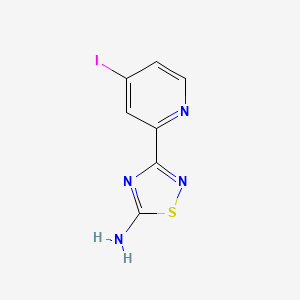
![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
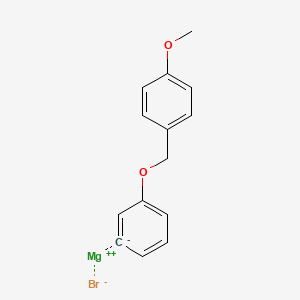
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
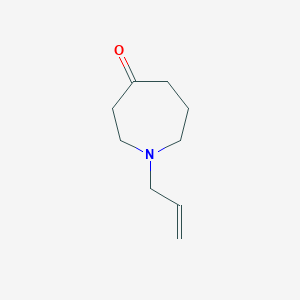

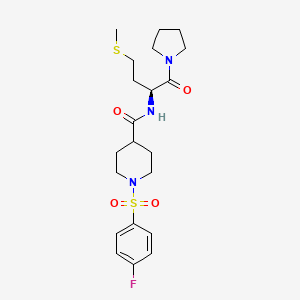
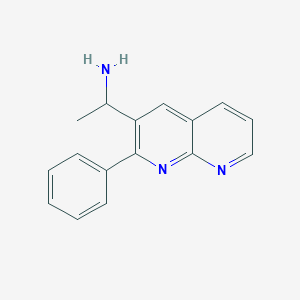
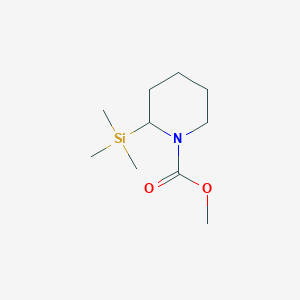
acetyl}serine](/img/structure/B12638410.png)
